molecular formula C25H29N3O3 B12163121 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide

Cat. No.: B12163121
M. Wt: 419.5 g/mol
InChI Key: FCESEMVIEABCRB-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide is a synthetic small molecule characterized by a fused isoindoloquinazolinone core linked to a hexanamide chain terminated with a branched 2-methylpropyl group.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)hexanamide

InChI

InChI=1S/C25H29N3O3/c1-17(2)16-26-22(29)14-4-3-9-15-27-23-18-10-5-6-11-19(18)25(31)28(23)21-13-8-7-12-20(21)24(27)30/h5-8,10-13,17,23H,3-4,9,14-16H2,1-2H3,(H,26,29)

InChI Key

FCESEMVIEABCRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCCCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide can be achieved through a multicomponent reaction involving anilines, alkenes, and formylbenzoic acid. One common method is the Povarov reaction, which involves the use of eutectic solvents bearing Lewis or Brønsted acids as reaction media and catalysts . This method allows for the efficient and diastereoselective synthesis of the target compound under mild reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common reagents and conditions used in these reactions include acetic acid, catalytic amorphous milled cellulose sulfonic acid, and various dienophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Compared to the high-molecular-weight bis-amide in , the target compound’s smaller size (~470 Da vs. ~1,200 Da) may favor better bioavailability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazoloquinazoline Bis-Amide
Solubility (aq.) Moderate (amide-enhanced) Low (allyloxy/hydrazine reduce solubility) Very low (high MW, hydrophobic groups)
logP ~3.5 (estimated) ~2.1 ~1.8 (polar aldehydes/amides dominate)
Metabolic Stability Likely stable (no labile groups) Hydrazine may confer instability Aldehydes prone to oxidation

Implications :

  • The target compound’s balanced logP (~3.5) suggests favorable absorption, contrasting with the bis-amide’s overly polar profile .
  • The absence of reactive groups (e.g., hydrazine in or aldehydes in ) may reduce off-target reactivity.

Biological Activity

The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide is a complex organic molecule notable for its unique structural features which include a quinazoline core and an isoindole moiety. This combination suggests potential biological activities that warrant investigation. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O3C_{24}H_{27}N_{3}O_{3} with a molecular weight of approximately 405.5 g/mol. The structure incorporates a hexanamide group linked to a nitrogen atom that is further substituted with an isopropyl group. This configuration may influence its reactivity and biological interactions.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Anticancer Properties : Isoindole and quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can interfere with cellular signaling pathways involved in tumor growth and survival.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Kinase Inhibition : The quinazoline structure is often associated with kinase inhibition, which is crucial in cancer therapy as many kinases are involved in cancer progression.

The mechanisms through which this compound may exert its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of functional groups such as amides may allow the compound to interact with specific enzymes or proteins, inhibiting their activity.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, the compound may alter cellular responses critical for cancer cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study on isoindole derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited substantial antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mode of action was linked to disruption of bacterial cell membranes.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
Isoindole derivativesContains isoindole frameworkAnticancer, antimicrobial
Quinazoline derivativesQuinazoline core structureInhibition of kinases
Furan-containing compoundsFuran ring presentAntioxidant, anti-inflammatory

This comparison highlights the unique features of the target compound while situating it within a broader context of related chemical entities.

Synthesis Pathways

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide typically involves several steps:

  • Formation of the Isoindole Core : Starting from readily available precursors, the isoindole structure can be synthesized through cyclization reactions.
  • Quinazoline Derivation : Subsequent reactions incorporate the quinazoline moiety through condensation methods.
  • Final Amide Formation : The hexanamide group can be introduced via acylation reactions with appropriate amines.

These synthetic routes require careful optimization to ensure high yields and purity.

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating therapeutic potential in human subjects for conditions such as cancer or infectious diseases.

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